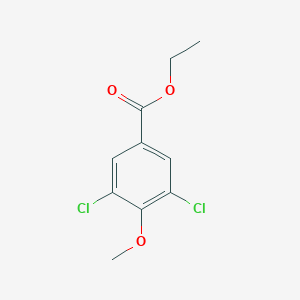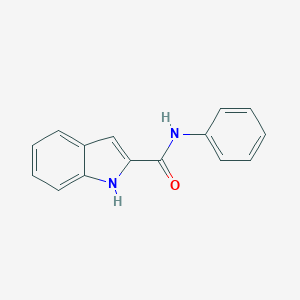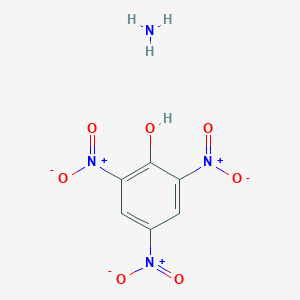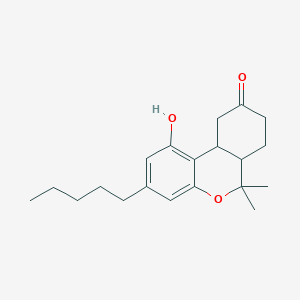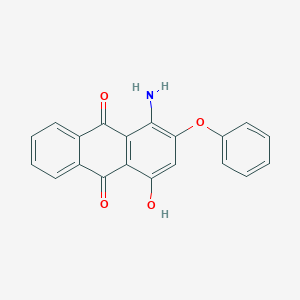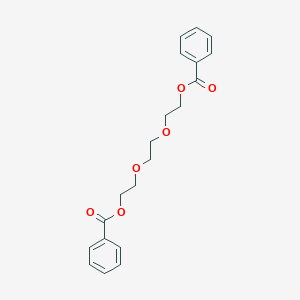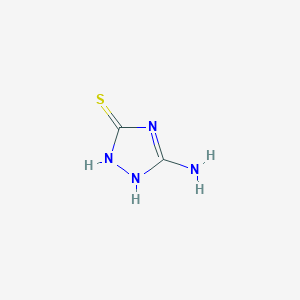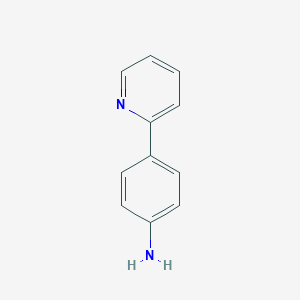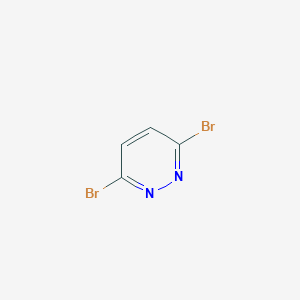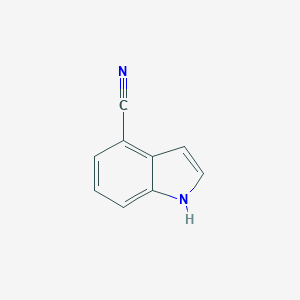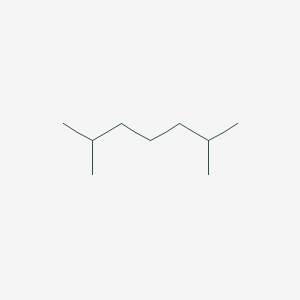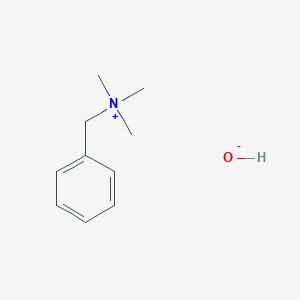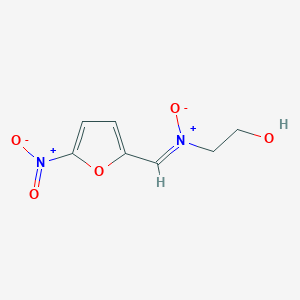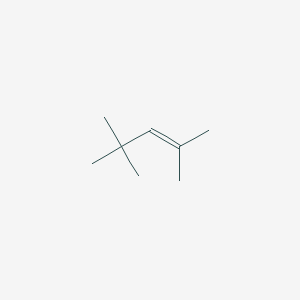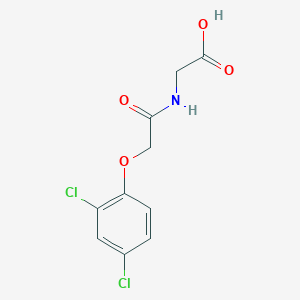
Glycine, N-((2,4-dichlorophenoxy)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-((2,4-dichlorophenoxy)acetyl)- is an organic compound with the molecular formula C10H9Cl2NO4. It is a derivative of glycine, where the amino group is substituted with a 2,4-dichlorophenoxyacetyl group. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-((2,4-dichlorophenoxy)acetyl)- typically involves the reaction of glycine with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Aqueous or organic solvent like dichloromethane
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: On an industrial scale, the production of Glycine, N-((2,4-dichlorophenoxy)acetyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of catalysts to enhance reaction rates
- Purification steps such as crystallization or chromatography to isolate the final product
化学反应分析
Types of Reactions: Glycine, N-((2,4-dichlorophenoxy)acetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield glycine and 2,4-dichlorophenoxyacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Glycine and 2,4-dichlorophenoxyacetic acid
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Glycine, N-((2,4-dichlorophenoxy)acetyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of Glycine, N-((2,4-dichlorophenoxy)acetyl)- involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by inhibiting the growth of plants. The compound interferes with the plant’s metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing plant death. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar structure but lacking the glycine moiety.
Glycine Derivatives: Other derivatives of glycine with different substituents on the amino group.
Uniqueness: Glycine, N-((2,4-dichlorophenoxy)acetyl)- is unique due to the presence of both the glycine and 2,4-dichlorophenoxyacetyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c11-6-1-2-8(7(12)3-6)17-5-9(14)13-4-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUWKPLZWNKGFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938092 |
Source


|
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17212-10-1 |
Source


|
| Record name | Glycine, N-((2,4-dichlorophenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017212101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
